(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate
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Overview
Description
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate typically involves the reaction of (1-Methyl-1H-1,2,3-triazol-4-YL)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-Methyl-1H-1,2,3-triazol-4-YL)methanol+Methanesulfonyl chloride→(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to yield (1-Methyl-1H-1,2,3-triazol-4-YL)methanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: (1-Methyl-1H-1,2,3-triazol-4-YL)methanol and methanesulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis.
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar applications, potentially serving as a precursor to biologically active molecules.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate depends on its application. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the carbon atom bonded to the triazole ring. In biological systems, triazole derivatives can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-1,2,3-triazol-4-YL)methanol: The alcohol precursor to the methanesulfonate ester.
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl chloride: Another derivative with a different leaving group.
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl acetate: An ester derivative with different reactivity.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-YL)methyl methanesulfonate is unique due to its methanesulfonate group, which is a better leaving group compared to chloride or acetate. This makes it more reactive in nucleophilic substitution reactions, providing a versatile tool for synthetic chemists.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-8-3-5(6-7-8)4-11-12(2,9)10/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKNHIUSFFVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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